![molecular formula C14H11F3N2O4 B1520296 2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate CAS No. 1223299-00-0](/img/structure/B1520296.png)
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate (TFFC) is a synthetic compound with a wide range of potential applications in research, medicine, and industry. It is a highly versatile molecule that has been used in a variety of different fields, including biochemistry, pharmacology, and materials science. TFFC has been studied for its potential as an anti-inflammatory, a neurotransmitter modulator, and an antioxidant. In addition, TFFC has been used in the synthesis of a variety of different compounds, including fluorinated polymers, pharmaceuticals, and agrochemicals. In
Scientific Research Applications
Synthesis and Chemical Reactions
- Convenient Synthesis Methods : Research has developed several methods for synthesizing 2-amido substituted furans, including thermolysis and C-N cross-coupling reactions. These methods provide access to a variety of substituted amidofurans, highlighting the versatility of such compounds in synthetic chemistry (Padwa et al., 2003).
- Catalyzed Dehydrative Condensation : The catalytic activity of certain compounds for dehydrative amidation between carboxylic acids and amines demonstrates their utility in facilitating efficient chemical transformations (Ke Wang et al., 2018).
- Photoredox and Palladium-Catalyzed Processes : An efficient method for the synthesis of carbazoles through intramolecular C–H bond amination showcases the application of these compounds in creating valuable structures for organic and medicinal chemistry (Sungkyu Choi et al., 2015).
Prodrug Development
- Anti-Pneumocystis carinii Activity : The synthesis and evaluation of carbamate analogues of 2,5-bis(4-amidinophenyl)furan as prodrugs against Pneumocystis carinii pneumonia illustrate the potential of these compounds in therapeutic applications (Rahmathullah et al., 1999).
Catalysis and Chemical Transformations
- Hydrosilylation Reduction : The use of tris(pentafluorophenyl)boron as a catalyst for the reduction of tertiary and N-phenyl secondary amides demonstrates the application of these compounds in selective chemical reductions (Chadwick et al., 2014).
- Gold-Catalyzed Isomerizations : The conversion of acetylenic amides into 2-aminofurans using bifunctional phosphine ligand-enabled gold catalysis showcases innovative approaches to accessing electron-rich furans for synthesis (X. Li et al., 2019).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(furan-2-carbonylamino)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c15-14(16,17)8-23-13(21)19-10-4-1-3-9(7-10)18-12(20)11-5-2-6-22-11/h1-7H,8H2,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXTZRQRUBOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)NC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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